molecular formula C7H12ClN B3056025 (2Z)-N-Allyl-3-chlorobut-2-EN-1-amine CAS No. 683769-64-4

(2Z)-N-Allyl-3-chlorobut-2-EN-1-amine

Cat. No.: B3056025
CAS No.: 683769-64-4
M. Wt: 145.63 g/mol
InChI Key: IDSFSVHTUSYKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Strategic Importance of Allylamine (B125299) Scaffolds in Chemical Synthesis

The allylamine scaffold is a cornerstone in the synthesis of a wide array of valuable organic molecules, particularly within the pharmaceutical and materials science sectors. nbinno.comrsc.org Its strategic importance stems from the unique chemical reactivity of the allyl group, which can participate in numerous transformations, including additions, oxidations, and transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov This versatility makes allylamines crucial building blocks for constructing more complex molecular architectures. nbinno.com

In the pharmaceutical industry, allylamine derivatives are fundamental to the development of many active pharmaceutical ingredients (APIs). nbinno.com A prominent example is their role in a class of antifungal medications. studysmarter.co.uknumberanalytics.com Compounds like Terbinafine and Naftifine, which contain the allylamine core structure, function by inhibiting the enzyme squalene (B77637) epoxidase. numberanalytics.comtaylorandfrancis.commdpi.com This enzyme is critical for the synthesis of ergosterol, an essential component of fungal cell membranes. studysmarter.co.ukmdpi.com By disrupting this pathway, these drugs lead to an accumulation of toxic squalene and a depletion of ergosterol, compromising the integrity of the fungal cell membrane and ultimately causing cell death. numberanalytics.comtaylorandfrancis.com The fungicidal nature of these allylamine-based drugs has made them highly effective in treating various fungal infections. taylorandfrancis.com

Beyond pharmaceuticals, the allylamine structure is also valuable in polymer chemistry, where it can be used as a monomer in polymerization processes due to the reactive double bond. studysmarter.co.uk The ability to readily synthesize and modify allylamine scaffolds allows chemists to create diverse libraries of compounds for drug discovery and to develop new materials with tailored properties. nih.govnih.gov

Comprehensive Analysis of the Nomenclature and Isomeric Considerations for (2Z)-N-Allyl-3-chlorobut-2-EN-1-amine

A precise understanding of a chemical compound begins with its systematic name, which encodes its exact structure. The nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC) rules.

Nomenclature Breakdown:

but-2-en-1-amine : This forms the parent structure of the molecule. It indicates a four-carbon chain ("but") with a carbon-carbon double bond starting at position 2 ("-2-en-") and a primary amine group (-NH₂) attached to position 1 ("-1-amine").

3-chloro : A chlorine atom is attached to the third carbon atom of the butene chain.

N-Allyl : An allyl group (prop-2-en-1-yl) is substituted on the nitrogen atom of the amine group. This makes the compound a secondary amine.

(2Z) : This is a stereochemical descriptor that specifies the geometry of the double bond between carbons 2 and 3. The "Z" comes from the German word zusammen, meaning "together". It indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. In this case, the chloromethyl group (C1) and the methyl group (C4) are on the same side of the double bond.

Isomeric Considerations:

Geometric isomerism is a key feature of this compound due to the substituted double bond. The molecule can exist as two different stereoisomers: (2Z) and (2E).

This compound : As described, the higher-priority groups on the double-bond carbons are on the same side. This is also referred to as the cis isomer.

(2E)-N-Allyl-3-chlorobut-2-en-1-amine : The "E" stands for the German word entgegen, meaning "opposite". In this isomer, the higher-priority groups are on opposite sides of the double bond. This is also known as the trans isomer.

The spatial arrangement of the atoms in these isomers is distinct, leading to different physical and chemical properties. The specific designation of the (2Z) isomer is crucial as its biological activity and reactivity can differ significantly from its (2E) counterpart.

Below are data tables summarizing the properties of the target compound and its parent structures.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂ClN chemtik.com
Molecular Weight145.63 g/mol chemtik.com
CAS Number683769-64-4 chemtik.com
SMILESC/C(=C/CNCC=C)/Cl chemtik.com

Table 2: Properties of the Geometric Isomers of the Parent Amine

Compound NameMolecular FormulaMolecular WeightIsomer TypeReference
(Z)-3-chlorobut-2-en-1-amineC₄H₈ClN105.56 g/molZ (cis) sci-toys.com
(E)-3-chlorobut-2-en-1-amineC₄H₈ClN105.56 g/molE (trans) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-chloro-N-prop-2-enylbut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN/c1-3-5-9-6-4-7(2)8/h3-4,9H,1,5-6H2,2H3/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSFSVHTUSYKTJ-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CNCC=C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2z N Allyl 3 Chlorobut 2 En 1 Amine

Reactivity of the Amine Functionality

The nitrogen atom in (2Z)-N-Allyl-3-chlorobut-2-en-1-amine, with its lone pair of electrons, is expected to be the primary center of nucleophilicity. This characteristic drives a range of reactions, leading to the formation of new bonds and the derivatization of the parent molecule.

The secondary amine functionality renders the molecule nucleophilic, capable of reacting with a variety of electrophiles. acs.org Common derivatization strategies for secondary amines, such as acylation and alkylation, are expected to proceed readily with this compound.

Acylation: Reaction with acyl chlorides or acid anhydrides would lead to the formation of the corresponding N-acyl derivatives. mdpi.com This reaction is typically rapid and provides a stable amide product. The general scheme for the acylation of this compound is presented below:

Figure 1: General Reaction Scheme for the Acylation of this compound. (Image depicting the reaction of the target compound with an acyl chloride (RCOCl) to form an N-acylated product.)

Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. It is important to note that the resulting tertiary amine is often more nucleophilic than the starting secondary amine, which can lead to the formation of quaternary ammonium (B1175870) salts as a subsequent product. researchgate.net

ElectrophileReagent ExampleProduct Type
Acyl HalideAcetyl chlorideN-acyl-(2Z)-N-allyl-3-chlorobut-2-en-1-amine
Alkyl HalideMethyl iodideN-methyl-(2Z)-N-allyl-3-chlorobut-2-en-1-amine
Aldehyde/KetoneAcetoneImine/Enamine derivatives

Table 1: Predicted Nucleophilic Reactions of the Amine Functionality.

Further alkylation of the tertiary amine formed from the initial alkylation of this compound would lead to the formation of a quaternary ammonium salt. acs.orgnih.gov These salts are permanently charged ionic compounds with a range of potential chemical transformations. mdpi.com

The formation of the quaternary ammonium salt can be achieved by reacting the parent secondary amine with an excess of an alkylating agent or by a two-step process involving initial alkylation to the tertiary amine followed by a second alkylation.

Once formed, these N-allyl quaternary ammonium salts can undergo various reactions. A key transformation is the acs.orgacs.org-sigmatropic rearrangement known as the 3-aza-Cope rearrangement, which involves the migration of the allyl group from the nitrogen to a carbon atom. acs.orgnih.gov This reaction is often stereospecific and can be influenced by the substitution pattern of the molecule. nih.gov Additionally, under certain conditions, quaternary ammonium salts can undergo elimination reactions, such as the Hofmann elimination, although the presence of the chlorinated alkene might influence the regioselectivity of this process. researchgate.net C-N bond cleavage in quaternary ammonium salts can also be achieved, leading to various synthetic transformations. nih.gov

Reaction TypeDescriptionPotential Product
AlkylationReaction with an alkyl halide (e.g., CH3I)(2Z)-N-Allyl-N,N-dimethyl-3-chlorobut-2-en-1-aminium iodide
3-Aza-Cope Rearrangement acs.orgacs.org-Sigmatropic rearrangement of the N-allyl groupγ,δ-Unsaturated iminium salt
Hofmann EliminationBase-induced elimination of the amineDiene and trialkylamine

Table 2: Predicted Formation and Transformation of Quaternary Ammonium Salts.

Reactivity of the Chlorinated Alkene Moiety

The chlorinated alkene portion of the molecule presents another site for chemical reactivity, susceptible to both nucleophilic substitution and electrophilic addition reactions. The electronic nature of this moiety, influenced by the chlorine atom and the enamine system, will play a crucial role in determining its reactivity.

Direct nucleophilic substitution on a vinyl chloride is generally challenging due to the increased strength of the C-Cl bond, which possesses partial double-bond character due to resonance. nih.govwikipedia.orgresearchgate.net However, such substitutions are not impossible and can be facilitated under specific conditions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the amination of vinyl chlorides. nih.gov This methodology could potentially be used to replace the chlorine atom in this compound with another amine, leading to the formation of a diamine derivative.

The double bond in the chlorinated alkene moiety is expected to undergo electrophilic addition reactions. However, the reactivity will be influenced by the presence of both the electron-withdrawing chlorine atom and the electron-donating amino group (enamine character).

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond is a classic electrophilic addition reaction. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.netcore.ac.uk The regioselectivity of this addition will be governed by the stability of the resulting carbocation intermediate. The enamine character of the molecule would likely direct the proton to the carbon atom further from the nitrogen, leading to a carbocation stabilized by the nitrogen lone pair.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is also a common reaction for alkenes. mdpi.comresearchgate.net This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Epoxidation: The double bond in this compound could potentially be epoxidized. Given the electron-deficient nature of the alkene due to the chlorine atom, nucleophilic epoxidation methods, such as those employing hydroperoxides in the presence of a base, might be more effective than electrophilic epoxidation reagents. nih.govacs.orgnih.govprinceton.edu

Reaction TypeReagentExpected Product
HydrohalogenationHBrDibromo-amino compound
HalogenationBr₂Tribromo-amino compound
Epoxidationm-CPBA or H₂O₂/baseEpoxidized derivative

Table 3: Predicted Electrophilic Addition Reactions to the Alkene Double Bond.

Sigmatropic Rearrangements and Intramolecular Cascade Reactions

The presence of the N-allyl enamine system in this compound makes it a prime candidate for sigmatropic rearrangements. nih.govlibretexts.org These pericyclic reactions can lead to significant structural reorganization and the formation of complex molecular architectures.

The most anticipated sigmatropic rearrangement is the acs.orgacs.org-sigmatropic rearrangement , also known as the aza-Cope or Claisen rearrangement for nitrogen and oxygen analogs, respectively. libretexts.orgwikipedia.orgorganic-chemistry.orgwikipedia.org In the context of an N-allyl enamine, this rearrangement would involve the migration of the allyl group from the nitrogen to the α-carbon of the enamine, forming a new C-C bond and shifting the double bond. acs.orgnih.govacs.org This transformation can be thermally or catalytically induced and often proceeds with high stereospecificity. mdpi.comnih.gov

Furthermore, the multifunctional nature of this compound could facilitate intramolecular cascade reactions . acs.orgnih.govresearchgate.netresearchgate.net For example, a reaction initiated at one functional group could trigger a series of subsequent intramolecular transformations. An initial cyclization involving the amine and the chlorinated alkene, for instance, could be followed by a rearrangement or another cyclization event, leading to the rapid construction of complex heterocyclic systems. researchgate.netvalpo.edu The specific pathways of such cascade reactions would be highly dependent on the reaction conditions and the presence of catalysts.

Rearrangement/Cascade TypeDescriptionPotential Outcome
acs.orgacs.org-Sigmatropic RearrangementAza-Cope/Claisen type rearrangement of the N-allyl enamine system.Formation of a γ,δ-unsaturated imine or a related structure.
Intramolecular CyclizationNucleophilic attack of the amine onto the chlorinated alkene.Formation of a nitrogen-containing heterocyclic ring.
Tandem Cyclization-RearrangementAn initial cyclization followed by a sigmatropic rearrangement.Complex polycyclic structures.

Table 4: Potential Sigmatropic Rearrangements and Intramolecular Cascade Reactions.

An extensive review of scientific literature reveals a significant gap in documented research for the specific chemical compound, This compound . While the compound is cataloged, indicating its synthesis is possible, detailed studies on its reactivity profiles and mechanistic pathways, as specified in the requested outline, are not available in published literature. chemtik.com

The structural features of this compound—namely the N-allyl group and the β-chloro-enamine moiety—suggest a potential for rich and varied chemical behavior. However, without specific experimental data or theoretical studies, a discussion of its reactivity in the context of the requested rearrangements, cyclizations, and metal-catalyzed transformations would be purely speculative.

General principles of reactivity for related classes of compounds are well-established:

Aza-Claisen Rearrangements are characteristic acs.orgacs.org-sigmatropic rearrangements of N-allyl enamines, typically requiring thermal or Lewis acid-catalyzed conditions to proceed. Palladium catalysis has been shown to facilitate similar rearrangements under milder conditions. acs.org

Stevens Rearrangements involve the base-promoted acs.orgnih.gov-migration of a group on a quaternary ammonium salt, proceeding through a key nitrogen ylide intermediate. chemistry-reaction.comwikipedia.org Detailed mechanistic and computational studies have been performed on analogous allylic ammonium ylide systems. acs.orgnih.gov

Meisenheimer Rearrangements are acs.orgnih.gov-sigmatropic rearrangements of tertiary amine N-oxides, providing a route to O-allyl hydroxylamines and, subsequently, chiral allylic alcohols. researchgate.netresearchgate.net Catalytic asymmetric versions of this reaction have been developed. nih.gov

Photoinduced Cyclizations of allylic amines are known, such as radical-initiated carboxylative cyclizations with CO2 to form oxazolidinones. rsc.orgrsc.org Similarly, photoinduced chloroamination cascades have been developed for other nitrogen-containing systems, leading to chlorinated heterocyclic products. acs.org

Cyclization Reactions are a cornerstone of heterocyclic synthesis, and the functional groups within the target molecule could theoretically serve as handles for constructing various ring systems.

Palladium-Catalyzed Transformations are exceptionally versatile for allylic amines and vinyl halides. These include allylic amination, cross-coupling reactions, and other carbon-heteroatom bond formations, representing a major area of transition metal catalysis. nih.govrsc.org

Despite the established reactivity of these related systems, no specific studies have been published applying these transformations to this compound. Consequently, providing detailed research findings, mechanistic investigations, or data tables as requested is not possible. The scientific community has not yet explored the specific chemical space of this compound in the depth required to fulfill the article's outline.

Transition Metal-Catalyzed Transformations

Molybdenum-Catalyzed Allylic Amination and Regioselectivity

Molybdenum-catalyzed allylic substitution has emerged as a powerful tool in organic synthesis, often providing complementary regioselectivity to the more commonly employed palladium-based systems. uwindsor.ca Although direct studies on this compound as a substrate are not available, the behavior of analogous allylic carbonates and alcohols with various amine nucleophiles provides a strong basis for predicting its reactivity. organic-chemistry.orgorganic-chemistry.org

Mechanistic investigations into molybdenum-catalyzed allylic aminations suggest a pathway that proceeds through the formation of a η³-allyl molybdenum intermediate. organic-chemistry.orgnih.gov The regioselectivity of the subsequent nucleophilic attack is a key aspect of these reactions. Unlike palladium-catalyzed reactions that often favor the formation of linear products, molybdenum catalysis frequently leads to the preferential formation of branched products. uwindsor.ca This preference is attributed to the electronic properties of the molybdenum center and the nature of the ancillary ligands.

Recent research has demonstrated the highly regio- and enantioselective allylic amination of branched allylic carbonates using molybdenum catalysts. organic-chemistry.orgnih.gov These reactions accommodate a wide variety of amines and proceed with excellent yields and high regioselectivity for the branched product. organic-chemistry.org For instance, the combination of a molybdenum precursor like Mo(CO)₆ or (C₇H₈)Mo(CO)₃ with a suitable chiral ligand can effectively catalyze the amination of allylic carbonates. organic-chemistry.orgorganic-chemistry.org

In the context of this compound, if it were to act as a nucleophile, its reactivity would be influenced by the steric and electronic nature of the N-allyl group. If it were to act as a substrate, the chlorine atom on the butenyl chain would likely influence the stability and reactivity of the η³-allyl molybdenum intermediate, potentially impacting the regioselectivity of an incoming nucleophile.

The choice of catalyst precursor, ligand, and solvent is critical in controlling the outcome of molybdenum-catalyzed allylic aminations. Below is a table summarizing the conditions and outcomes for the molybdenum-catalyzed allylic amination of representative allylic carbonates with different amines, which can serve as a model for predicting the behavior of similar systems.

Allylic CarbonateAmine NucleophileMolybdenum Catalyst SystemSolventBranched/Linear RatioYield (%)Reference
1,3-Diphenylallyl CarbonateAniline(C₇H₈)Mo(CO)₃ / (S,S)-L2THF>20:196 organic-chemistry.org
Cinnamyl CarbonateBenzylamine(C₇H₈)Mo(CO)₃ / (S,S)-L2THF>20:192 organic-chemistry.org
Tertiary Allylic CarbonateMorpholineMo(CO)₆ / Phenyl-phenanthrolineEthanolComplete regioselectivity95 organic-chemistry.org
Tertiary Allylic CarbonatePiperidineMo(CO)₆ / Phenyl-phenanthrolineEthanolComplete regioselectivity93 organic-chemistry.org

Other Relevant Metal-Catalyzed Processes

Beyond molybdenum, other transition metals such as palladium, iridium, and copper are widely used to catalyze allylic aminations, each offering distinct advantages in terms of reactivity and selectivity.

Palladium-Catalyzed Allylic Amination: Palladium catalysis is the most extensively studied method for allylic amination. acs.orgrsc.org Generally, these reactions proceed with high efficiency and tolerate a broad range of functional groups. organic-chemistry.org DFT studies on the palladium-catalyzed allylation of primary amines have shed light on the reaction mechanism, which is sensitive to the nature of the ligands and the basicity of the amine. nih.gov In reactions involving substrates similar to this compound, palladium catalysis could potentially be employed to functionalize the N-allyl group or for cross-coupling reactions involving the chloro-substituted butenyl moiety. For instance, phosphinoamide-scaffolded heterobimetallic palladium-titanium complexes have been shown to be highly effective for the amination of allylic chlorides. organic-chemistry.org

Iridium-Catalyzed Allylic Amination: Iridium catalysts have gained prominence for their ability to achieve high regio- and enantioselectivity in allylic substitution reactions, often favoring the formation of branched products from linear allylic precursors. nih.gov Iridium-catalyzed reactions can be particularly useful for substrates that are challenging for other metal catalysts. While specific examples with substrates analogous to this compound are scarce, iridium catalysis has been successfully applied to the allylic amination of various allylic carbonates and phosphates. nih.gov

Copper-Catalyzed Allylic Amination: Copper catalysis offers a cost-effective and environmentally friendly alternative for C-N bond formation. acs.org Copper-catalyzed protocols have been developed for the oxidative amination and allylic amination of alkenes. nih.gov Mechanistic studies suggest that some copper-catalyzed aminations may proceed through aminium radical cation intermediates. nih.gov The first copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has also been reported, highlighting the potential for enantioselective transformations. researchgate.net

The table below provides a comparative overview of different metal-catalyzed allylic amination reactions with relevant substrates.

Metal CatalystSubstrate TypeAmine TypeKey FeaturesReference
PalladiumAllylic Alcohols/AminesVariousHigh efficiency, direct use of alcohols/amines rsc.org
PalladiumVinyl CarbonatesN-ArylaminesRegio- and enantioselective synthesis of α,α-disubstituted allylic amines acs.org
IridiumAllyl Carbonateso-AminostyrenesDomino allylic vinylation/intramolecular amination nih.gov
CopperAlkenesN-Aryl SulfonamidesOxidative amination via nitrogen-radical intermediates nih.gov
CopperAlkenesO-AcylhydroxylaminesDirect entry to diverse N-alkyl allylamines nih.gov

Synthetic Utility and Applications of 2z N Allyl 3 Chlorobut 2 En 1 Amine As a Building Block

Preparation of Diverse Functionalized N-Allyl Amine Derivatives

The presence of both a nucleophilic secondary amine and a reactive vinyl chloride within the same molecule makes (2Z)-N-Allyl-3-chlorobut-2-en-1-amine a valuable precursor for diverse N-allyl amine derivatives. The nitrogen atom can readily participate in various N-alkylation and N-acylation reactions, while the vinyl chloride can undergo transition metal-catalyzed cross-coupling reactions.

The secondary amine can be functionalized through standard procedures. For instance, N-alkylation with various alkyl halides can introduce new substituents on the nitrogen atom. This reaction is a fundamental process for building molecular complexity. researchgate.net Similarly, acylation with acyl chlorides or anhydrides would yield the corresponding amides, which are prevalent structures in pharmaceuticals and materials science.

The vinyl chloride functionality is particularly valuable for carbon-carbon bond formation. Vinyl halides are well-known substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. wikipedia.orgyoutube.com These reactions allow for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C3 position of the butenyl chain. For example, a Suzuki coupling with an arylboronic acid would yield an N-allyl-3-arylbut-2-en-1-amine derivative.

The table below illustrates potential transformations of this compound based on the known reactivity of its constituent functional groups.

Starting MaterialReagentReaction TypePotential Product
This compoundR-BrN-Alkylation(2Z)-N-Allyl-N-alkyl-3-chlorobut-2-en-1-amine
This compoundR-COClN-Acylation(2Z)-N-Allyl-N-acyl-3-chlorobut-2-en-1-amine
This compoundAr-B(OH)₂Suzuki Coupling(2Z)-N-Allyl-3-arylbut-2-en-1-amine
This compoundR-Sn(Bu)₃Stille Coupling(2Z)-N-Allyl-3-alkylbut-2-en-1-amine
This compoundAlkeneHeck Reaction(2Z)-N-Allyl-3-(alkenyl)but-2-en-1-amine

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The bifunctional nature of this compound allows for its use as a versatile intermediate in the synthesis of more complex organic molecules, including heterocycles and polyfunctional linear systems. The allyl group itself can undergo a variety of transformations, such as oxidation, reduction, and addition reactions.

One of the most powerful applications of allylic amines in complex synthesis is the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation. nih.gov While the allyl group in the title compound is attached to the nitrogen, its reactivity can be exploited in various contexts. Furthermore, the vinyl chloride moiety can participate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. youtube.comyoutube.com

For instance, a sequential functionalization approach could be employed. First, the vinyl chloride could be subjected to a Suzuki coupling to introduce an aromatic ring. The resulting N-allyl arylated amine could then undergo an intramolecular reaction, such as a Diels-Alder reaction if the aromatic substituent is appropriately designed, to construct a polycyclic system. acs.org The N-allyl group can also direct or participate in cyclization reactions.

The combination of a reactive vinyl halide and an N-allyl group in one molecule offers a platform for tandem or cascade reactions. For example, a palladium catalyst could potentially first engage the vinyl chloride in a cross-coupling reaction, and then, under different conditions or with a suitable substrate, catalyze a reaction involving the allyl group.

Control of Stereochemistry in the Synthesis of Advanced Derivatives

Achieving stereocontrol is a central theme in modern organic synthesis. The structure of this compound presents several opportunities for stereoselective transformations. The "Z" configuration of the double bond is a defined stereochemical element that can influence the stereochemical outcome of subsequent reactions.

Furthermore, the nitrogen atom, upon quaternization or in certain metal complexes, can become a stereogenic center. Enantioselective allylation of amines to create chiral ammonium (B1175870) ions has been demonstrated, showcasing the possibility of controlling the stereochemistry at the nitrogen center. nih.govresearchgate.net

In the synthesis of advanced derivatives from this building block, stereocontrol could be achieved through several strategies:

Substrate-controlled diastereoselective reactions: The existing Z-geometry of the double bond can direct the approach of reagents to the allyl group or to a newly formed stereocenter, leading to a diastereomerically enriched product.

Catalyst-controlled enantioselective reactions: The use of chiral transition metal catalysts, for example in cross-coupling reactions involving the vinyl chloride or in transformations of the allyl group, could induce enantioselectivity. Asymmetric allylic amination is a well-established field that provides a precedent for such transformations. nih.govacs.org

The table below summarizes potential stereoselective reactions involving scaffolds related to the title compound.

Reaction TypeChiral SourcePotential Outcome
Asymmetric Dihydroxylation of Allyl GroupChiral Ligand (e.g., AD-mix)Enantiomerically enriched diol
Enantioselective Quaternization of NitrogenChiral CatalystChiral ammonium salt nih.gov
Asymmetric Hydrogenation of Allyl GroupChiral CatalystEnantiomerically enriched saturated amine

Computational and Theoretical Studies on 2z N Allyl 3 Chlorobut 2 En 1 Amine

Quantum Chemical Investigations of Electronic Structure and Bonding

No published research is available to detail the electronic structure and bonding of (2Z)-N-Allyl-3-chlorobut-2-en-1-amine through quantum chemical investigations.

Detailed Conformational Analysis and Impact on Stereoisomerism (specifically addressing the Z-configuration)

There is no available literature that provides a detailed conformational analysis of this compound or discusses the impact of its Z-configuration on stereoisomerism.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling studies elucidating the reaction mechanisms involving this compound have not been found in the scientific literature.

Prediction of Reactivity and Selectivity in Organic Transformations through Theoretical Approaches

There are no theoretical studies available that predict the reactivity and selectivity of this compound in organic transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2Z)-N-Allyl-3-chlorobut-2-en-1-amine, and how are reaction conditions optimized?

  • Answer : Palladium-catalyzed hydroamination and allylic substitution are widely used. For example, Pd catalysts (e.g., Pd(OAc)₂) with ligands such as BINAP facilitate allylic amination of chlorinated alkenes. Reaction optimization involves tuning solvent polarity (e.g., THF or DMF), temperature (60–100°C), and stoichiometric ratios of allyl halides to amine precursors. Post-reaction purification via flash chromatography and characterization by 1H^1H/13C^{13}C NMR ensures product integrity .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the double bond in this compound?

  • Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. Irradiating the allylic proton and observing enhancements in nearby protons can distinguish Z/E isomers. Additionally, X-ray crystallography using SHELXL for structure refinement provides unambiguous confirmation of the (2Z) configuration .

Q. What safety protocols are recommended for handling chlorinated allylamines in laboratory settings?

  • Answer : Use fume hoods, nitrile gloves, and eye protection. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent degradation. Refer to SDS guidelines for chlorinated amines, which highlight risks of skin irritation and respiratory toxicity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for structurally similar chlorinated allylamines be resolved?

  • Answer : Perform comparative analysis using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Cross-validate with high-resolution mass spectrometry (HRMS) and computational methods (DFT calculations for predicted shifts). If crystallography data are available, overlay experimental and theoretical structures to identify discrepancies .

Q. What strategies mitigate competing side reactions (e.g., elimination or isomerization) during synthesis?

  • Answer : Control reaction kinetics by lowering temperature (e.g., 0–25°C) and using mild bases (K₂CO₃ instead of NaOH). Add stabilizing agents like crown ethers to sequester metal ions. Monitor reaction progress via TLC or in-situ IR spectroscopy to terminate reactions before side products dominate .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Answer : Optimize catalyst loading (0.5–2 mol%) and switch to flow chemistry systems for better heat/mass transfer. Use scavengers (e.g., polymer-bound reagents) to remove byproducts. Scale-up trials should include fractional distillation or recrystallization for purity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of structurally analogous chlorinated amines?

  • Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituent positions (e.g., moving the chlorine or amine group). Compare IC₅₀ values in enzymatic assays and use statistical tools (ANOVA) to identify significant trends. Cross-reference crystallographic data to rule out structural misassignments .

Q. What methodologies validate the reproducibility of synthetic procedures across different laboratories?

  • Answer : Implement round-robin testing where multiple labs replicate the synthesis under standardized conditions (e.g., identical catalysts, solvents, and equipment). Use interlaboratory statistical analysis (e.g., Horwitz ratio) to assess variability. Publish detailed procedural logs, including failed attempts, to highlight critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-Allyl-3-chlorobut-2-EN-1-amine
Reactant of Route 2
(2Z)-N-Allyl-3-chlorobut-2-EN-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.